molecular formula C25H22N4O4 B601689 艾曲波帕 CAS No. 496775-61-2

艾曲波帕

货号 B601689
CAS 编号: 496775-61-2
分子量: 442.48
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist . It is used to prevent bleeding episodes in adults and children age 1 year and older, who have chronic immune thrombocytopenic purpura (ITP) . ITP is a bleeding condition caused by a lack of platelets in the blood . Eltrombopag is also used to prevent bleeding in adults with chronic hepatitis C who are treated with an interferon .


Synthesis Analysis

Eltrombopag can be synthesized from 2-bromo-6-nitro phenol . The process involves several steps, including oxidation and conjugation with glucuronic acid, glutathione, or cysteine .


Molecular Structure Analysis

The molecular formula of Eltrombopag is C25H22N4O4 . It has a molar mass of 442.47 g/mol . The structure of Eltrombopag includes a 4-helix-bundle cytokine that shares sequence homology with an erythropoietin-like domain in the amino terminus and a unique carboxyl terminus domain .


Chemical Reactions Analysis

Eltrombopag is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of Eltrombopag .


Physical And Chemical Properties Analysis

Eltrombopag has a molecular weight of 442.47 g/mol . It is highly protein-bound (>99%) . The drug is extensively metabolized in the liver through CYP1A2 and CYP2C8 .

科学研究应用

Cancer Treatment Adjuvant

Eltrombopag has been identified as a potent adjuvant in cancer therapy, particularly for treating myelodysplastic syndrome (MS) and acute myeloid leukemia (AML) . Studies have explored its mechanism of interaction with DNA, which is crucial for its effectiveness in these diseases .

Platelet Engraftment Post-Transplant

As an agonist of the thrombopoietin receptor, Eltrombopag has shown great efficacy in promoting platelet engraftment after hematopoietic stem cell transplantation (HSCT) . It helps in reducing thrombocytopenia, a common complication post-transplant .

Refractory Pure Red Cell Aplasia

In cases of refractory adult acquired pure red cell aplasia (PRCA), particularly following major ABO-incompatible HSCT, Eltrombopag has been used successfully in combination with other treatments to restore erythropoiesis and improve hemoglobin levels .

Immune Thrombocytopenia in Connective Tissue Disease

Eltrombopag’s safety and effectiveness have been studied for adult patients with refractory immune thrombocytopenia (ITP) secondary to connective tissue disease (CTD). It offers a treatment option for this specific patient group .

Immune-Refractory Thrombocytopenic Purpura

In both adults and children with immune-refractory thrombocytopenic purpura (ITP), Eltrombopag serves as an effective treatment option. Its efficacy and safety have been confirmed through randomized controlled trials .

Severe Aplastic Anemia

Eltrombopag has been approved for treating severe aplastic anemia (SAA) after insufficient response to other treatments. It promotes megakaryopoiesis and increases platelet counts, offering hope for patients with this condition .

作用机制

Target of Action

Eltrombopag is a small-molecule thrombopoietin receptor agonist . Its primary target is the thrombopoietin receptor (TPO-receptor or c-MPL) . The TPO-receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag interacts with the transmembrane domain of the human TPO-receptor . Instead, it stimulates the phosphorylation of STAT and JAK , which are key signaling molecules in the JAK-STAT signaling pathway. This pathway is essential for many processes, including cell proliferation, differentiation, cell migration, and apoptosis.

Biochemical Pathways

Eltrombopag’s interaction with the TPO-receptor leads to the activation of the JAK-STAT signaling pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

Eltrombopag is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of Eltrombopag, while UGT1A1 and UGT1A3 are responsible for its glucuronidation .

Eltrombopag’s pharmacokinetics were found to be dose-proportional over a dose range of 5–75 mg . A study on healthy Chinese subjects revealed that sex and genetic polymorphisms significantly influenced the pharmacokinetic variability of Eltrombopag . Female subjects exhibited a significantly increased mean maximum plasma concentration and significantly decreased apparent clearance compared to male subjects .

Result of Action

Eltrombopag promotes human megakaryocyte differentiation and platelet production in a dose-dependent manner . These effects are accompanied by increased phosphorylation of AKT and ERK1/2 signaling molecules . It has been shown to produce a rapid and sustainable increase in platelet counts that significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) .

Action Environment

Environmental factors such as the presence of inflammatory conditions can influence the action of Eltrombopag. For instance, under inflammatory conditions mediated by IFN-γ, Eltrombopag maintains human hematopoietic stem and progenitor cells . It has been suggested that Eltrombopag may exert a beneficial effect on HSCs recovery by yet unexplored ways .

安全和危害

Eltrombopag may cause serious side effects including liver problems, vision changes, low red blood cells (anemia), and liver problems . It is harmful if swallowed and may cause serious eye damage . It may cause damage to organs through prolonged or repeated exposure .

未来方向

Eltrombopag has been approved for treating refractory severe aplastic anemia (AA) and has potential for expanded use in ITP and severe AA as well as in other conditions associated with thrombocytopenia . Further studies are needed to explore its potential uses and long-term safety .

属性

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQIEJWJCQGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057753
Record name Eltrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltrombopag
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Eltrombopag

Color/Form

Orange solid

CAS RN

496775-61-2
Record name Eltrombopag [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eltrombopag
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。